5-Methoxy-1H-indazol-4-amine
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Overview
Description
5-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a methoxy group at the 5-position and an amine group at the 4-position of the indazole ring makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methoxy-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclo-oxygenase-2 (COX-2), resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Lacks the methoxy and amine groups, resulting in different biological activities.
2H-indazole: Another tautomeric form with distinct properties.
5-Methoxy-2H-indazole: Similar structure but different position of the amine group.
Uniqueness
5-Methoxy-1H-indazol-4-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-1H-indazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
JZJSVYWUPDPBGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)N |
Origin of Product |
United States |
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